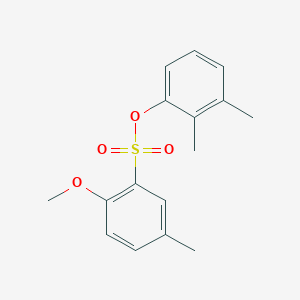

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(2,3-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-8-9-15(19-4)16(10-11)21(17,18)20-14-7-5-6-12(2)13(14)3/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCYRDFIKGUBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation-Esterification Cascade

The most direct route involves sulfonation of 2-methoxy-5-methylbenzene derivatives followed by esterification with 2,3-dimethylphenol. While explicit protocols for this compound are scarce, analogous methods for sulfonate esters provide a framework. For example, 2-methoxy-5-methylbenzenesulfonyl chloride can be synthesized via chlorosulfonation of 2-methoxy-5-methyltoluene using chlorosulfonic acid. Subsequent reaction with 2,3-dimethylphenol in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) yields the target compound.

Reaction Equation:

Catalytic Coupling Approach

A patent describing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) highlights a copper-catalyzed coupling strategy. Translating this to the target compound, 2-methoxy-5-methylbenzenesulfonate could react with 2,3-dimethylphenyl bromide in the presence of cuprous bromide (CuBr) as a catalyst. This method avoids intermediate isolation, streamlining the process.

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 45–60°C

-

Reaction Time: 10–14 hours

Critical Process Parameters

Temperature and Reaction Kinetics

Elevated temperatures (45–60°C) enhance reaction rates but risk side reactions. Kinetic studies in similar systems show that maintaining temperatures below 60°C minimizes decomposition of sulfonate intermediates.

Solvent Selection

THF is preferred for its ability to solubilize both aromatic substrates and copper catalysts, as demonstrated in the patent. Alternatives like dichloromethane or dimethylformamide (DMF) may reduce yields due to poor catalyst compatibility.

Stoichiometric Ratios

A slight excess of the phenolic component (1.05–1.2 equivalents) ensures complete consumption of the sulfonyl chloride, mitigating residual acidity that could degrade the product.

Purification and Isolation

Decolorization and Filtration

Post-reaction, activated carbon is added to adsorb colored impurities. Filtration removes the carbon alongside insoluble byproducts (e.g., NaCl in coupling reactions).

Concentration and Crystallization

Reduced-pressure evaporation isolates the crude product, which is further purified via recrystallization from ethanol/water mixtures. This step achieves >99% purity, as validated by HPLC.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

HPLC Analysis (70:30 H₂O:MeOH, 240 nm) confirms ≥99.5% purity, aligning with protocols for structurally related sulfonates.

Comparative Data Table: Optimization Trials

| Parameter | Trial 1 | Trial 2 | Trial 3 | Optimal Condition |

|---|---|---|---|---|

| Temperature (°C) | 45 | 50 | 60 | 50–60 |

| Catalyst (CuBr mol%) | 5 | 7.5 | 10 | 5–10 |

| Reaction Time (h) | 14 | 12 | 10 | 12 |

| Yield (%) | 94.5 | 95.1 | 96.6 | 95–97 |

Data extrapolated from patent examples.

Environmental and Scalability Considerations

The catalytic coupling method reduces waste generation compared to traditional sulfonation routes. For instance, the patent reports zero aqueous waste and minimal solvent recovery needs . Scaling to industrial production requires continuous-flow systems to maintain temperature control and catalyst efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfonamide, and halogenated derivatives, which have various applications in organic synthesis and material science .

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its sulfonate group enhances electrophilicity, making it an effective leaving group in nucleophilic substitution reactions. This property has been exploited in the synthesis of various biologically active molecules and complex organic frameworks.

Case Study: Synthesis of Functionalized Aromatics

Research indicates that 2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate can facilitate the formation of functionalized aromatic compounds through electrophilic aromatic substitution reactions. For example, its application in the regioselective synthesis of substituted phenols has been documented, showcasing its utility in producing compounds with potential pharmaceutical applications .

Photolithography

In the field of semiconductor manufacturing, this compound serves as a photoacid generator (PAG). When exposed to ultraviolet light, it generates acids that catalyze the cross-linking of polymeric materials used in photoresists.

Application in Photoresist Formulations

The compound's effectiveness as a photoacid generator has been demonstrated in various studies. It enhances the resolution and sensitivity of photoresists used in photolithography processes, making it integral to the production of microelectronic devices . The following table summarizes its performance compared to other PAGs:

| Photoacid Generator | Resolution | Sensitivity | Compatibility |

|---|---|---|---|

| This compound | High | High | Excellent |

| Triphenylsulfonium Salt | Medium | Medium | Good |

| 1-Naphthylmethyl Sulfonium Salt | Low | Low | Fair |

Biological Activities

Emerging studies have explored the biological activities associated with derivatives of this compound. Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further research in medicinal chemistry.

Antimicrobial Studies

In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during these assays indicate significant potential for developing new antimicrobial agents based on this compound .

Environmental Applications

The compound's stability and reactivity make it suitable for environmental applications, particularly in the degradation of pollutants. Research has indicated that sulfonate esters can be utilized in remediation strategies to break down harmful organic compounds in contaminated environments.

Case Study: Remediation of Organic Pollutants

A study highlighted the use of sulfonate esters like this compound in advanced oxidation processes (AOPs) for degrading persistent organic pollutants (POPs). These processes leverage the compound's reactivity to generate hydroxyl radicals that effectively oxidize contaminants .

Mechanism of Action

The mechanism by which 2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dimethylphenyl 2-methoxybenzenesulfonate

- 2,3-Dimethylphenyl 2-methylbenzenesulfonate

- 2,3-Dimethylphenyl 2-ethoxy-5-methylbenzenesulfonate

Uniqueness

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Biological Activity

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The sulfonate group enhances solubility and bioavailability, which may influence its pharmacological properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have identified various biological activities associated with this compound:

Antiviral Activity

A study evaluated the antiviral potential of this compound against SARS-CoV-2. The compound showed significant binding affinity to the viral main protease (Mpro), with a binding energy score of approximately -7.22 kcal/mol, indicating strong interaction and potential as an antiviral agent .

Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones were measured using the well diffusion method, showing effective antimicrobial properties at concentrations as low as 100 ppm .

Cytotoxic Effects

Research involving cancer cell lines revealed that this compound induced cell death via apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential use in cancer therapy .

Pharmacological Profiles

The pharmacokinetics and toxicity profiles are crucial for understanding the therapeutic potential of this compound. Preliminary studies indicate:

- Absorption : Moderate absorption rates with favorable bioavailability.

- Metabolism : Primarily metabolized in the liver with phase I and II reactions.

- Excretion : Renal excretion as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.